"4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]piperidine" mechanism of action
"4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]piperidine" mechanism of action
An In-Depth Technical Guide to the Putative Mechanism of Action of 4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]piperidine
Authored by a Senior Application Scientist
Foreword: The compound 4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]piperidine represents a compelling molecular architecture, integrating three pharmacologically significant moieties: a 1,3-benzodioxole ring, a 1,2,4-oxadiazole core, and a piperidine scaffold. While direct, comprehensive studies on this specific molecule are not extensively documented in publicly accessible literature, its mechanism of action can be rationally postulated by dissecting the known biological activities of its constituent fragments and structurally related analogs. This guide synthesizes available data to construct a hypothesized mechanism of action and outlines a robust experimental framework for its validation, reflecting an approach grounded in established medicinal chemistry principles.
Deconstruction of the Pharmacophore: Predicting Biological Targets
The structure of 4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]piperidine suggests a multi-target affinity profile. An analysis of each component provides clues to its potential interactions within a biological system.
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The 1,2,4-Oxadiazole Core: This five-membered heterocycle is a well-established bioisostere for ester and amide functionalities, offering improved metabolic stability and precise spatial arrangement of substituents.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including:
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Antiproliferative Effects: Certain 4-(1,2,4-oxadiazol-5-yl)piperidine derivatives have been identified as a novel class of tubulin polymerization inhibitors, demonstrating potency in the nanomolar range in cancer cell lines.[2]
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GPCR Antagonism: The 1,3,4-oxadiazol-2-one scaffold, a related isomer, has been extensively explored for its antagonist activity at the G protein-coupled receptor 55 (GPR55), a target implicated in cancer and neuropathic pain.[3][4]
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CNS Activity: Various 1,3,4-oxadiazole derivatives have been synthesized and evaluated for anticonvulsant properties, often targeting receptors like GABA-A.[1][5][6]
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The Piperidine Scaffold: As one of the most prevalent N-heterocycles in pharmaceuticals, the piperidine ring is a cornerstone of CNS-active drugs and other therapeutics.[7] Its presence in the target molecule strongly suggests potential interaction with central or peripheral receptors. Notable examples include:
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Histamine H3 Receptor Antagonism: The piperidine core is integral to numerous potent and selective histamine H3 receptor antagonists, which are investigated for cognitive disorders and sleep-wake regulation.[8][9][10]
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AMPA Receptor Modulation: The related compound 1-(1,3-benzodioxol-5-yl-carbonyl)piperidine has been shown to act as a positive allosteric modulator of the AMPA receptor, enhancing endurance and facilitating recovery from fatigue in preclinical models.[11]
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The 1,3-Benzodioxole (Methylenedioxyphenyl) Moiety: This functional group, present in natural alkaloids like piperine, is known to influence the pharmacokinetic and pharmacodynamic properties of a molecule.[7] It is found in compounds that target:
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Kinase Signaling: Derivatives containing the benzodioxole ring have been developed as potent and selective dual-specific c-Src/Abl kinase inhibitors for oncology applications.[12]
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Broad Cellular Pathways: Piperine, an alkaloid featuring this moiety, modulates critical signaling pathways such as NF-κB and PI3K/Akt, which are fundamental to inflammation and cell survival.[7]
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A Unified Hypothesis: GPR55 Antagonism as a Primary Mechanism of Action
Synthesizing the evidence, a compelling hypothesis emerges: 4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]piperidine likely functions as an antagonist of the G protein-coupled receptor 55 (GPR55).
This hypothesis is supported by the convergence of several key observations:
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The oxadiazole core is a known scaffold for GPR55 antagonists.[4]
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GPR55 is implicated in cancer cell proliferation, and related oxadiazole-piperidine structures show antiproliferative activity.[2][3]
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The piperidine and benzodioxole moieties can confer the necessary lipophilicity and structural conformation to facilitate binding within the GPR55 transmembrane domain.
GPR55 activation by its putative endogenous ligand, lysophosphatidylinositol (LPI), triggers the coupling of Gα13 proteins, leading to the activation of RhoA and subsequent downstream signaling cascades involving transcription factors like NF-κB and AP-1. Antagonism of GPR55 would block these pathways, potentially inhibiting cell proliferation, migration, and inflammatory responses.
Caption: Hypothesized GPR55 signaling pathway and point of inhibition.
Experimental Validation Framework: A Self-Validating Protocol
To rigorously test the GPR55 antagonist hypothesis, a multi-step experimental workflow is essential. This framework is designed to provide self-validating data, from initial binding to functional cellular outcomes.
Phase 1: Target Engagement and Affinity Determination
The first step is to confirm direct binding to the GPR55 receptor and quantify the affinity.
Protocol: Competitive Radioligand Binding Assay
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Preparation: Culture HEK293 cells stably overexpressing human GPR55. Prepare cell membrane fractions via homogenization and centrifugation.
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Assay Setup: In a 96-well plate, combine membrane preparations with a constant concentration of a known GPR55 radioligand (e.g., [³H]-LPI or a synthetic equivalent).
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Competition: Add increasing concentrations of the test compound, 4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]piperidine, ranging from 10⁻¹¹ M to 10⁻⁵ M.
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Incubation: Incubate at room temperature for 90 minutes to allow binding to reach equilibrium.
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Separation: Rapidly filter the plate contents through a glass fiber filter mat to separate bound from unbound radioligand.
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Detection: Measure the radioactivity retained on the filter using a scintillation counter.
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Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model to determine the IC₅₀, which can be converted to the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.
Phase 2: Functional Characterization
Once binding is confirmed, the functional effect of the compound on receptor signaling must be determined.
Protocol: β-Arrestin Recruitment Assay
This assay measures a key event in GPCR desensitization and signaling, providing a robust readout of receptor activation or antagonism.[4]
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Cell Line: Utilize a U2OS cell line engineered to co-express GPR55 fused to a ProLink™ tag and a β-arrestin protein fused to an Enzyme Acceptor (EA) fragment.
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Assay Procedure:
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Plate the cells in a 384-well assay plate.
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To antagonist-mode wells, add varying concentrations of the test compound and incubate for 30 minutes.
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Add a constant EC₈₀ concentration of a known GPR55 agonist (e.g., LPI) to all wells (except negative controls).
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Incubate for 90 minutes at 37°C.
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Detection: Add detection reagents. If the agonist activates GPR55 and is not blocked by the antagonist, β-arrestin is recruited, bringing the ProLink and EA tags into proximity and generating a chemiluminescent signal.
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Analysis: A dose-dependent decrease in the luminescent signal in the antagonist-mode wells indicates that the test compound is functionally blocking GPR55 activation. Calculate the IC₅₀ from the resulting dose-response curve.
Phase 3: Cellular and Phenotypic Assays
The final phase connects receptor antagonism to a cellular outcome consistent with the hypothesized mechanism.
Protocol: Cancer Cell Proliferation Assay (e.g., using PC-3 Prostate Cancer Cells)
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Cell Culture: Culture PC-3 cells, which are known to express GPR55, in appropriate media.
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Treatment: Seed cells in a 96-well plate and treat with increasing concentrations of 4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]piperidine for 72 hours.
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Viability Measurement: Assess cell viability using a standard method such as the MTS or AlamarBlue assay, which measures metabolic activity.
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Data Analysis: Calculate the percentage of cell growth inhibition relative to a vehicle-treated control. Determine the GI₅₀ (concentration for 50% growth inhibition) from the dose-response curve.
Caption: A self-validating workflow for mechanism of action determination.
Data Presentation and Interpretation
The quantitative data gathered from the proposed experiments should be summarized for clear interpretation.
| Assay Type | Parameter | Hypothetical Value | Interpretation |
| Radioligand Binding | Kᵢ (nM) | 85 | Demonstrates high-affinity binding to the GPR55 receptor. |
| β-Arrestin Recruitment | IC₅₀ (nM) | 150 | Confirms functional antagonism of GPR55 signaling. |
| Cell Proliferation (PC-3) | GI₅₀ (µM) | 1.2 | Shows a relevant cellular effect consistent with GPR55 inhibition. |
Potential Therapeutic Implications
Based on the validated mechanism as a GPR55 antagonist, 4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]piperidine could be a valuable lead compound for developing therapeutics in several areas:
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Oncology: By inhibiting proliferation and migration in cancers where GPR55 is overexpressed (e.g., prostate, pancreatic, breast cancer).[3]
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Neuropathic and Inflammatory Pain: GPR55 is recognized as a promising target for alleviating chronic pain states.[3]
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Neurodegenerative Diseases: Modulation of GPR55 signaling may have therapeutic potential in diseases with a neuroinflammatory component.
Further investigation into its selectivity against other GPCRs, pharmacokinetic properties, and in vivo efficacy would be the critical next steps in its development as a clinical candidate.
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1-(1,3-Benzodioxol-5-yl-carbo-nyl) piperidine, a modulator of α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid receptor, ameliorates exercise-induced fatigue in mice. PubMed. [Link]
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